4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
The compound 4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide features a brominated benzenesulfonamide core linked to a pyrrolidin-5-one moiety substituted with a 4-fluorobenzyl group. This structure combines a sulfonamide pharmacophore—known for diverse biological activities—with a fluorinated aromatic system and a pyrrolidinone ring, which may enhance metabolic stability and target binding.
Properties
IUPAC Name |
4-bromo-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-15-3-7-17(8-4-15)26(24,25)21-10-14-9-18(23)22(12-14)11-13-1-5-16(20)6-2-13/h1-8,14,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAUNFFMVSGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis of this compound typically begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, 4-fluorobenzylamine, and 3-oxopyrrolidine.
Reaction Steps
Step 1: : The initial step involves the formation of an intermediate by reacting 4-bromobenzenesulfonyl chloride with 3-oxopyrrolidine in the presence of a base like triethylamine, yielding a sulfonamide intermediate.
Step 2: : The intermediate undergoes nucleophilic substitution with 4-fluorobenzylamine under controlled conditions to form the final product.
Reaction Conditions: : Typical conditions include a solvent such as dichloromethane or dimethylformamide, and reaction temperatures range from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis follows similar steps but is optimized for large-scale production. This involves the use of automated reactors, precise control over reaction parameters, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, typically targeting the pyrrolidinone ring, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may involve the conversion of the sulfonamide group to an amine, altering the compound’s properties.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions such as acidic or basic environments.
Major Products Formed:
Oxidized derivatives of the pyrrolidinone ring.
Reduced amine derivatives of the sulfonamide group.
Various substituted aromatic products depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, providing pathways to create diverse chemical libraries for research.
Biology: : It is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: : The compound’s structure is evaluated for potential pharmaceutical applications, including as a lead compound in drug discovery for conditions such as cancer, inflammation, and neurological disorders.
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
Mechanism: : The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways
Enzyme Inhibition: : It can inhibit key enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
*Estimated based on structural similarity to .
Key Observations:
The nitro group in 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide significantly increases acidity, which may improve hydrogen-bonding capacity in biological targets .
The pyrrolidinone in the target compound provides a rigid, hydrogen-bond-accepting carbonyl group, which may stabilize protein-ligand interactions.
Dual bromine substitution in adds steric bulk and lipophilicity, which may reduce membrane permeability but enhance halogen-bonding interactions.
Biological Activity
4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and pharmacokinetic properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a benzenesulfonamide moiety, which are known to enhance biological activity. The presence of a fluorobenzyl group and a pyrrolidine ring contributes to its structural complexity, potentially influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In vitro studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the range of 6.5 to 7.5 mg/mL.
-
Anticancer Activity :
- The compound has been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines.
- Sulforhodamine B (SRB) assay results indicate that it inhibits cell proliferation effectively, with IC50 values around 15 µM.
-
Pharmacokinetics :
- Binding studies with human serum albumin (HSA) revealed moderate to strong binding affinity, indicating potential for therapeutic efficacy.
- Spectroscopic analyses suggested that the interaction with HSA involves hydrophobic interactions and hydrogen bonding, which are critical for drug delivery.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| Pseudomonas aeruginosa | 7.00 |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the compound's effectiveness against various bacterial strains using a turbidimetric method. The results confirmed its potential as an antimicrobial agent, particularly against resistant strains. -
Pharmacokinetic Analysis :
A pharmacokinetic study utilized multi-spectroscopic techniques to analyze the binding interactions between the compound and HSA. The findings indicated that the compound has favorable drug-like properties with no mutagenicity but potential hepatotoxicity due to interactions with cytochrome P450 enzymes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and what intermediates are critical in its preparation?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonamide coupling and pyrrolidinone ring formation. A key intermediate is the 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl amine, which undergoes nucleophilic substitution with 4-bromobenzenesulfonyl chloride. Reaction conditions (e.g., anhydrous DMF, 0–5°C) and catalysts (e.g., triethylamine) are critical to avoid side products . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorobenzyl protons at δ 4.3–4.5 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., C–S–N bond angle of ~104°) and torsional parameters (e.g., pyrrolidinone ring puckering) to validate stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 483.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., –10°C) during sulfonamide coupling reduces byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves regioselectivity in pyrrolidinone ring closure .
- Catalyst Screening : Triethylamine vs. DMAP: DMAP increases coupling efficiency by 15–20% in sulfonamide formation .
- Data Contradiction Analysis : Studies report conflicting optimal molar ratios (e.g., 1:1.2 vs. 1:1.5 for amine:sulfonyl chloride). Cross-validation via TLC monitoring and in situ IR spectroscopy is recommended to identify ideal stoichiometry .
Q. How should researchers resolve discrepancies in NMR data across different studies?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO-d₆ may downfield-shift NH protons by 0.3–0.5 ppm .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C vs. 40°C) can resolve rotational isomerism in the sulfonamide group .
- Cross-Validation : Use X-ray crystallography to confirm bond distances (e.g., S–N bond length of 1.63 Å) and eliminate ambiguity .
Q. What computational strategies complement experimental data to predict bioactivity?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding to bacterial enzymes (e.g., acps-pptase) with binding energies ≤ –8.5 kcal/mol .
- QSAR Models : Correlate substituent electronegativity (e.g., bromine’s σₚ value of 0.23) with antibacterial IC₅₀ values .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
